N-octylcyclopentanamine

Organic synthesis Intermediate procurement Structure-property relationships

N-Octylcyclopentanamine (CAS 1039822-84-8; molecular formula C13H27N; molecular weight 197.36 g/mol) is a secondary aliphatic amine belonging to the N-alkyl cyclopentanamine subclass within the broader cycloaliphatic amine family. It features a cyclopentane ring directly attached to a secondary amine nitrogen, which is further substituted with a linear n-octyl chain.

Molecular Formula C13H27N
Molecular Weight 197.36 g/mol
Cat. No. B13240988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-octylcyclopentanamine
Molecular FormulaC13H27N
Molecular Weight197.36 g/mol
Structural Identifiers
SMILESCCCCCCCCNC1CCCC1
InChIInChI=1S/C13H27N/c1-2-3-4-5-6-9-12-14-13-10-7-8-11-13/h13-14H,2-12H2,1H3
InChIKeyFIIYZBVHFPHVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octylcyclopentanamine for Research Procurement: Physicochemical Identity, Cycloaliphatic Amine Class, and Key Differentiators


N-Octylcyclopentanamine (CAS 1039822-84-8; molecular formula C13H27N; molecular weight 197.36 g/mol) is a secondary aliphatic amine belonging to the N-alkyl cyclopentanamine subclass within the broader cycloaliphatic amine family . It features a cyclopentane ring directly attached to a secondary amine nitrogen, which is further substituted with a linear n-octyl chain. Cycloaliphatic amines are strong bases with chemistry similar to that of simpler primary, secondary, or tertiary amines, and are primarily employed as organic intermediates in moderate-volume specification products [1]. The compound is commercially available from multiple specialty chemical suppliers at a typical purity specification of 95% . Its structural architecture — combining a sterically constrained five-membered cycloalkyl ring with a flexible eight-carbon alkyl chain — places it at a unique intersection within the N-alkyl cycloalkylamine chemical space, distinct from its six-membered ring (cyclohexyl) analogs, its acyclic counterparts such as dioctylamine, and its constitutional isomer N-cyclopentylcyclooctanamine [2].

Cycloaliphatic amine (N-alkyl cyclopentanamine class)
Hybrid architecture: cyclopentyl ring + linear n-octyl chain
Measurably distinct from cyclohexyl analogs and dioctylamine

Why N-Octylcyclopentanamine Cannot Be Generically Substituted: Ring Size, Chain Length, and Constitutional Isomerism Drive Divergent Properties


Within the N-alkyl cycloalkylamine chemical space, seemingly minor structural variations — cyclopentyl vs. cyclohexyl ring size, linear vs. branched alkyl chain, or constitutional isomerism (ring-on-ring vs. ring-on-chain connectivity) — produce quantifiably distinct physicochemical properties that preclude generic interchange in research and industrial applications. The Baeyer ring strain theory predicts, and experimental pKa measurements confirm, that cycloalkylamine basicity follows the rank order cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl, with cyclooctylamine being the most basic among small-to-medium rings [1][2]. This means that a cyclopentyl-based secondary amine such as N-octylcyclopentanamine exhibits measurably different protonation equilibrium and nucleophilicity compared to its six-membered (N-cyclohexyloctylamine) or eight-membered ring analogs, impacting reactivity in pH-dependent processes [1]. Furthermore, the constitutional isomer N-cyclopentylcyclooctanamine (CAS 1019481-61-8; C13H25N, MW 195.34) differs from the target compound not only in molecular formula and saturation state but also in its experimentally reported boiling point of 267.5±8.0 °C [3]. Compared to the fully acyclic analog dioctylamine (C16H35N, MW 241.46, density 0.799 g/mL, boiling point ~297 °C) , N-octylcyclopentanamine's lower molecular weight and cyclic hydrocarbon component yield a fundamentally different lipophilicity-to-basicity balance. These multiple, simultaneous structural differentiators mean that procurement decisions based solely on amine class membership or similar molecular weight will lead to mismatched physical properties, altered reaction kinetics, and non-equivalent performance in any application where ring conformation, steric environment, or protonation state matters.

Ring size alters basicity
Cyclopentyl ring yields different protonation equilibrium vs. cyclohexyl or cyclooctyl analogs; pKa rank may shift reactivity.
Chain length and structure modify lipophilicity
Octyl chain vs. shorter or branched chains changes logP and partitioning; dioctylamine is significantly more hydrophobic.
Constitutional isomer differs in formula and boiling point
N-cyclopentylcyclooctanamine (C₁₃H₂₅N, BP 267.5°C) is not interchangeable with target C₁₃H₂₇N due to distinct saturation and connectivity.

N-Octylcyclopentanamine Quantitative Differentiation Evidence: Comparator-Based Physicochemical, Basicity, and Structural Data


Molecular Weight and Formula Distinction from the Primary Acyclic Analog Dioctylamine

N-Octylcyclopentanamine (C13H27N, MW 197.36 g/mol) exhibits an 18.3% lower molecular weight than the fully acyclic secondary amine dioctylamine (C16H35N, MW 241.46 g/mol), corresponding to a difference of 44.1 g/mol — approximately the mass of one additional -(CH2)3- unit plus one carbon . This mass difference is accompanied by a fundamentally different molecular architecture: N-octylcyclopentanamine contains one cyclic (cyclopentyl) and one linear (n-octyl) N-substituent, whereas dioctylamine bears two identical linear n-octyl chains . The presence of the cyclopentyl ring introduces conformational constraint absent in dioctylamine, which has implications for molecular recognition, steric accessibility of the nitrogen lone pair, and packing in condensed phases.

MW Distinction
Reported
ΔMW = −44.1 g/mol (−18.3%) vs. dioctylamine
Different molar dosing and solubility parameters
Cyclic + linear architecture vs. two linear chains
Organic synthesis Intermediate procurement Structure-property relationships

Basicity Modulation by Cyclopentyl Ring: Class-Level pKa Differentiation from N-Cyclohexyloctylamine

The pKa of the conjugate acid of N-octylcyclopentanamine is modulated by the cyclopentyl ring's Baeyer strain, which renders it measurably less basic than its six-membered ring counterpart N-cyclohexyloctylamine (C14H29N, MW 211.39 g/mol) [1][2]. Experimental studies on the parent cycloalkylamines establish that cyclopentylamine (pKa = 10.65 at 25 °C) is less basic than cyclohexylamine, with the basicity rank order being: cyclohexyl > cyclopentyl > cyclobutyl > cyclopropyl [1][2]. Secondary amines carrying an additional N-alkyl substituent (here, n-octyl) exhibit elevated pKa values relative to their parent primary amines due to the electron-donating inductive effect of the alkyl chain; however, the relative ordering imposed by ring size is preserved [1]. Consequently, N-octylcyclopentanamine is predicted to have a lower conjugate acid pKa than N-cyclohexyloctylamine, translating to a weaker base and a higher fraction of free amine (vs. ammonium) at any given pH below ~11.

Basicity Modulation
Class-level inference
Predicted lower conjugate acid pKa than N-cyclohexyloctylamine; parent cyclopentylamine pKa = 10.65
Alters protonation and nucleophilicity in pH-dependent reactions
Extrapolated from parent cycloalkylamine data
Amine basicity pKa prediction Cycloaliphatic amine reactivity Protonation equilibrium

Constitutional Isomer Differentiation: N-Octylcyclopentanamine vs. N-Cyclopentylcyclooctanamine — Saturation State, Formula, and Boiling Point

N-Octylcyclopentanamine (C13H27N, MW 197.36) and its constitutional isomer N-cyclopentylcyclooctanamine (C13H25N, MW 195.34; CAS 1019481-61-8) differ by two hydrogen atoms (ΔH = -2), reflecting a different degree of saturation arising from the connectivity pattern: the target compound places the cyclopentyl ring on the amine nitrogen with a saturated n-octyl chain, whereas the isomer features a cyclooctyl ring on the amine nitrogen with a cyclopentyl substituent [1]. The isomer has an experimentally reported boiling point of 267.5±8.0 °C at 760 mmHg [1] and is commercially available at 98% purity . The two-hydrogen difference (C13H27N vs. C13H25N) corresponds to one additional degree of unsaturation or ring in the isomer, which is structurally manifested as the replacement of the flexible n-octyl chain with a conformationally constrained eight-membered ring. This architectural divergence is expected to produce measurably different retention times in GC and HPLC analyses, distinct boiling points, and non-equivalent solubility profiles.

Constitutional Isomer
Cross-study comparable
Isomer: C₁₃H₂₅N, MW 195.34, BP 267.5°C; target: C₁₃H₂₇N
Non-interchangeable; impacts analytical method specificity
ΔH = −2; different ring connectivity and saturation
Constitutional isomerism Boiling point Physicochemical characterization Chromatographic separation

Hydrophobicity (logP) Differentiation from Shorter-Chain N-Alkyl Cyclopentanamine Homologs

The computed octanol-water partition coefficient (XLogP3) for the structurally related N-(octan-2-yl)cyclopentanamine (a branched-chain isomer of the target compound) is 4.4, as reported in PubChem [1]. This value is substantially higher than the logP of shorter-chain N-alkyl cyclopentanamine homologs: N-allylcyclopentylamine has a reported logP of approximately 1.89-2.10 , and N-(3-methylbutyl)cyclopentanamine has an ACD/LogP of 3.01 . The increase of approximately 1.4-2.5 logP units when extending the N-alkyl chain from C3-C5 to C8 translates to a ~25- to ~300-fold increase in the octanol/water partition coefficient, reflecting the dominance of the hydrophobic octyl chain in determining the compound's partitioning behavior. By comparison, dioctylamine has a significantly higher computed logP of approximately 6.23 [2], driven by its two octyl chains. N-octylcyclopentanamine thus occupies an intermediate hydrophobicity window: more lipophilic than short-chain cyclopentanamines yet measurably less lipophilic than dioctylamine. This intermediate logP is further modulated by the ionizable secondary amine (pKa ~10.5-11.0 for the conjugate acid), meaning that logD at physiologically or environmentally relevant pH (5.5-7.4) will be markedly lower than the intrinsic logP of the neutral species due to partial protonation [3].

Lipophilicity Window
Class-level inference
Predicted logP ~4.0–4.5; ΔlogP vs. short-chain analogs ~+2.3, vs. dioctylamine ~−1.8 to −2.2
Intermediate partitioning for biphasic systems
logD lower at physiological pH due to amine ionization
Lipophilicity logP prediction Partition coefficient N-alkyl chain length effects

N-Octylcyclopentanamine: Evidence-Supported Research and Industrial Application Scenarios


Organic Synthesis Intermediate Requiring Sterically Differentiated Secondary Amine Nucleophilicity

For synthetic transformations where the nucleophilicity of the amine must be tuned to achieve chemoselective N-functionalization — such as reductive amination with cyclopentanone and n-octylamine [1] or selective N-acylation in the presence of other nucleophiles — N-octylcyclopentanamine offers a steric environment around the nitrogen atom that is distinct from both less hindered analogs (e.g., N-methylcyclopentanamine) and more hindered analogs (e.g., N-cyclohexyloctylamine). The cyclopentyl ring provides intermediate steric bulk compared to a methyl group or a cyclohexyl ring, while the flexible octyl chain does not introduce the additional steric compression characteristic of branched N-alkyl groups. The class-level pKa evidence indicates that the cyclopentyl ring modulates basicity to a degree that differs measurably from six-membered ring analogs (cyclohexyl > cyclopentyl basicity rank order [2]), which directly affects the competition between N-protonation and N-functionalization under acidic or neutral conditions. Researchers seeking a secondary amine building block with a five-membered cycloalkyl group for structure-activity relationship (SAR) exploration in medicinal chemistry — particularly where ring size has been shown to affect target binding, as demonstrated for norepinephrine reuptake inhibitors where modifications in the cyclopentylamine moiety altered NET inhibition [3] — should prioritize N-octylcyclopentanamine over its cyclohexyl or acyclic counterparts.

Corrosion Inhibitor Formulation Development Requiring Balanced Hydrophobicity and Adsorption

Organic amines constitute a major class of corrosion inhibitors for mild steel in acidic media, with inhibitor efficiency governed by the balance between hydrophobic chain length (which determines film-forming capacity) and the electronic properties of the nitrogen adsorption center [4][5]. N-Octylcyclopentanamine's predicted logP (~4.0-4.5), which is intermediate between short-chain N-alkyl cyclopentanamines (logP ~1.9-3.0) and dioctylamine (logP ~6.2) , positions it for evaluation in scenarios where excessive hydrophobicity (leading to poor dispersibility in aqueous corrosive media) or insufficient hydrophobicity (leading to weak film formation on metal surfaces) would compromise performance. The cyclopentyl ring, in contrast to the linear second chain of dioctylamine, introduces a degree of conformational preorganization that may favor a more compact adsorbed monolayer geometry [4]. Systematic studies on structural effects in amine corrosion inhibitors have established that inhibitor efficiency is related to molecular structure differences rather than simply to surface area coverage or number of CH2 groups [6], supporting the rationale for evaluating N-octylcyclopentanamine as a structurally differentiated candidate within amine-based corrosion inhibitor screening libraries.

Specialty Surfactant or Phase-Transfer Catalyst Intermediate with Cyclic/Linear Hybrid Architecture

Secondary amines combining a cycloalkyl group with a medium-to-long linear alkyl chain serve as precursors for specialty cationic and zwitterionic surfactants via quaternization or betaine formation [7]. Compared to the industrially common dioctylamine (two linear C8 chains, MW 241.46) , N-octylcyclopentanamine (one cyclic C5 + one linear C8, MW 197.36) yields quaternary ammonium derivatives with 18.3% lower molecular weight and a geometrically asymmetric headgroup architecture. This asymmetry can translate into altered critical micelle concentration (CMC), different packing parameters at oil-water interfaces, and distinct foaming/emulsification profiles relative to symmetric di-n-alkyl quaternary ammonium surfactants. The lower molecular weight per cationic charge also provides a higher charge density on a weight basis, which is relevant for applications in fabric softening, flotation agents, and oilfield additives where dosage efficiency is a key economic parameter. Researchers developing novel surfactant architectures or investigating structure-performance relationships in amine-derived amphiphiles should consider N-octylcyclopentanamine as a precursor that offers a molecular geometry not accessible from either purely acyclic (e.g., dioctylamine) or purely cycloaliphatic (e.g., dicyclopentylamine) starting materials.

Analytical Reference Standard for Chromatographic Method Development Distinguishing Constitutional Isomers

The existence of the constitutional isomer N-cyclopentylcyclooctanamine (C13H25N, MW 195.34, BP 267.5 °C) [8] creates a specific need for authenticated N-octylcyclopentanamine (C13H27N, MW 197.36) as a reference standard in GC-MS and HPLC method development. The two-hydrogen difference between these isomers (saturated C13H27N vs. unsaturated/ring-containing C13H25N) produces distinct mass spectral fragmentation patterns and GC retention indices, but the similar molecular weights (ΔMW = 2.02 g/mol) mean that isotopic patterns alone cannot reliably distinguish them. Laboratories developing purity assays or stability-indicating methods for N-octylcyclopentanamine as a synthetic intermediate must have access to the correct isomer as a certified reference standard to validate chromatographic resolution from the isomer. The vendor-specified purity of 95% for the target compound and ≥98% for the isomer further necessitates that method sensitivity be established using the appropriate reference material at the relevant purity specification.

Application
Selection Property
Validation Focus
Sterically differentiated nucleophilicity
Cyclopentyl ring steric environment
Chemoselective N-functionalization
Corrosion inhibitor screening
Intermediate hydrophobicity window
Film formation and metal adsorption
Specialty surfactant precursor
Cyclic/linear hybrid headgroup
CMC and emulsification profiles
Isomer-specific reference standard
Authenticated constitutional isomer identity
Chromatographic resolution from isomer
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